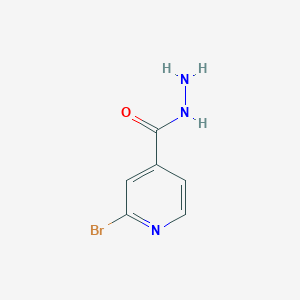

2-Bromoisonicotinohydrazide

Descripción general

Descripción

2-Bromoisonicotinohydrazide is a chemical compound with the molecular formula C6H6BrN3O and a molecular weight of 216.04 g/mol It is a derivative of isonicotinic acid and contains a bromine atom at the second position of the pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Bromoisonicotinohydrazide can be synthesized through the reaction of 2-bromoisonicotinic acid with hydrazine hydrate. The reaction typically involves heating the reactants in a suitable solvent, such as ethanol, under reflux conditions. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions: 2-Bromoisonicotinohydrazide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Condensation Reactions: The hydrazide group can participate in condensation reactions with aldehydes or ketones to form hydrazones.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide.

Condensation Reactions: Aldehydes or ketones in the presence of acid or base catalysts.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products Formed:

Substitution Reactions: Products include substituted pyridine derivatives.

Condensation Reactions: Hydrazones and related compounds.

Oxidation and Reduction Reactions: Oxides and amines.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of 2-bromoisonicotinohydrazide typically involves the reaction of isonicotinic acid hydrazide with bromine or brominating agents. Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of the synthesized compound.

Antimycobacterial Activity

One of the prominent applications of this compound is in the treatment of tuberculosis. Research indicates that derivatives of isonicotinic acid hydrazide exhibit significant antimycobacterial activity against Mycobacterium tuberculosis. For instance, certain synthesized derivatives showed minimum inhibitory concentrations (MIC) lower than those of standard drugs like isoniazid, indicating enhanced efficacy against resistant strains .

Anticancer Properties

Studies have demonstrated that this compound derivatives possess anticancer properties. For example, compounds derived from this hydrazide have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. Notably, some derivatives exhibited IC50 values comparable to established chemotherapeutics .

Antibacterial and Antifungal Activities

The compound also shows potential as an antibacterial and antifungal agent. In vitro studies have revealed that this compound and its derivatives effectively inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal pathogens like Candida albicans .

Case Study: Antitubercular Activity

A study synthesized a series of isonicotinic acid hydrazide derivatives, including this compound, which were evaluated for their antitubercular activity against M. tuberculosis. The results indicated that some derivatives had MIC values significantly lower than those of traditional treatments, suggesting their potential as new therapeutic agents for tuberculosis .

Case Study: Cytotoxicity Against Cancer Cells

Another research effort focused on evaluating the cytotoxic effects of this compound on various cancer cell lines. The study found that specific derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting their potential for targeted cancer therapy .

Comparative Data Table

Mecanismo De Acción

The mechanism of action of 2-bromoisonicotinohydrazide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes. The exact pathways and targets can vary depending on the specific application and derivative of the compound .

Comparación Con Compuestos Similares

Isonicotinic Acid Hydrazide: A well-known derivative used in the treatment of tuberculosis.

2-Bromoisoniazide: Another brominated derivative with similar structural features.

Nicotinic Hydrazide: A related compound with potential biological activities.

Uniqueness: 2-Bromoisonicotinohydrazide is unique due to the presence of both the bromine atom and the hydrazide group, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various research and industrial applications .

Actividad Biológica

2-Bromoisonicotinohydrazide is a synthetic derivative of isonicotinic acid hydrazide, a compound known for its diverse biological activities. The hydrazone derivatives, including this compound, have garnered significant attention due to their potential therapeutic applications, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential mechanisms of action based on recent research findings.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been explored against various pathogenic strains. A series of studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

Key Findings:

- Minimum Inhibitory Concentration (MIC): The compound exhibited strong antibacterial activity with MIC values ranging from 1.95 to 7.81 μg/mL against tested Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

- Bactericidal Effects: It demonstrated bactericidal action against S. aureus ATCC 6538 and S. epidermidis ATCC 12228, with MBC/MIC ratios indicating potent bactericidal properties .

- Resistance to Common Antibiotics: Comparative studies showed that the activity of this compound was significantly higher than that of common antibiotics like nitrofurantoin, suggesting its potential as an alternative treatment for resistant infections .

Cytotoxicity Studies

In vitro cytotoxicity assays have indicated that this compound exhibits low toxicity towards normal cell lines, making it a promising candidate for therapeutic applications without significant side effects.

Cytotoxicity Results:

- The compound showed no cytotoxic effects on peripheral blood mononuclear cells (PBMC), with IC50 values indicating safety at therapeutic concentrations .

- Further studies are needed to evaluate its long-term effects and safety in vivo.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Cell Wall Synthesis: Similar to isoniazid, it may interfere with the synthesis of bacterial cell walls, leading to cell death.

- Disruption of Metabolic Pathways: The compound may also affect metabolic pathways within bacterial cells, enhancing its antibacterial efficacy .

Case Studies

Recent research has highlighted the synthesis and evaluation of various derivatives of this compound. For instance:

- Synthesis and Testing: A study synthesized butyl 2-bromoisonicotinate and tested it against extended-spectrum beta-lactamase (ESBL) E. coli ST 405 and MRSA strains using agar well diffusion assays. The results indicated significant antibacterial efficacy, suggesting that modifications to the hydrazide structure can enhance its bioactivity .

- Molecular Docking Studies: In silico studies have been conducted to understand the binding interactions between this compound derivatives and target proteins in bacteria. These studies provide insights into optimizing structure for improved activity .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

2-bromopyridine-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3O/c7-5-3-4(1-2-9-5)6(11)10-8/h1-3H,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVSAMJDHWXHUNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)NN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40332832 | |

| Record name | 2-Bromoisonicotinohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29849-15-8 | |

| Record name | 2-Bromoisonicotinohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.